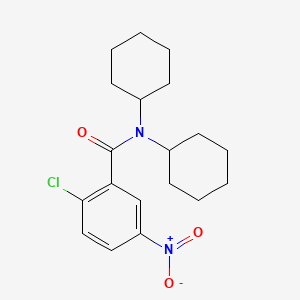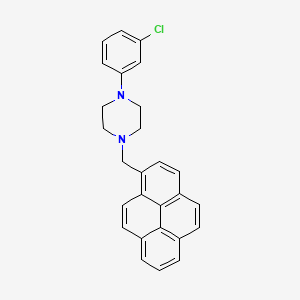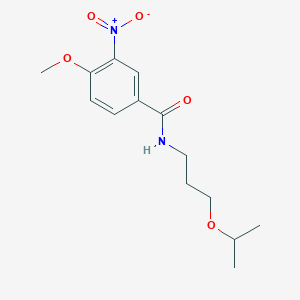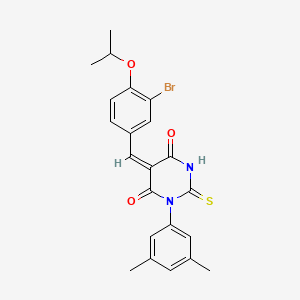
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as AF-DX 384, is a muscarinic acetylcholine receptor antagonist. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors. AF-DX 384 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用機序
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a selective antagonist of the M2 and M4 subtypes of muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 binds to the muscarinic receptors and prevents the activation of the receptors by acetylcholine. This results in a decrease in the activity of the cholinergic system, which is involved in various physiological processes, including cognitive function, movement, and autonomic regulation.
Biochemical and Physiological Effects:
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been shown to increase dopamine release in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have antinociceptive effects, which may have potential applications in the treatment of pain.
実験室実験の利点と制限
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, which allows for the selective manipulation of the cholinergic system. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been extensively studied, which allows for the comparison of results across different experiments. However, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have some off-target effects, which may complicate the interpretation of results.
将来の方向性
There are a number of future directions for the study of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384. One potential direction is the further investigation of its potential therapeutic applications in various diseases. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has shown promise in the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, and further studies may help to elucidate its potential use in these and other diseases. Another potential direction is the development of more potent and selective muscarinic receptor antagonists. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, but there is still room for improvement in terms of its selectivity and potency. Finally, the development of new methods for the synthesis of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 may help to increase its availability and reduce its cost, which may facilitate further research into its potential therapeutic applications.
合成法
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 can be synthesized by reacting N-allyl-4-piperidone with 4-fluorobenzylamine in the presence of acetic acid and sodium borohydride. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to yield N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384.
科学的研究の応用
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h2-6,14H,1,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWYELPUGPNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5214172.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)

![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)

![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)




![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)